2-Isopropyl-4-methylpentan-1-amine
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Overview
Description
2-Isopropyl-4-methylpentan-1-amine is a primary aliphatic amine. Amines are organic compounds derived from ammonia by replacement of one or more hydrogen atoms by organic groups. This compound is characterized by the presence of an amino group (-NH2) attached to a carbon chain with isopropyl and methyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-4-methylpentan-1-amine can be achieved through various methods. One common approach involves the alkylation of 4-methylpentan-1-amine with isopropyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of the isopropyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, temperature, and pressure conditions would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-4-methylpentan-1-amine undergoes various chemical reactions typical of primary amines:
Oxidation: Primary amines can be oxidized to form nitroso compounds, nitriles, or amides depending on the oxidizing agent used.
Reduction: Reduction of imines or nitriles derived from this amine can yield secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the amine into corresponding halides.
Major Products
Oxidation: Nitroso compounds, nitriles, or amides.
Reduction: Secondary or tertiary amines.
Substitution: Alkyl halides or other substituted derivatives.
Scientific Research Applications
2-Isopropyl-4-methylpentan-1-amine has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a precursor for biologically active compounds.
Industry: It is used in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of other compounds
Mechanism of Action
The specific mechanism of action for 2-Isopropyl-4-methylpentan-1-amine would depend on its application. In general, primary amines can act as nucleophiles, participating in various biochemical pathways by donating their lone pair of electrons to electrophilic centers. This can lead to the formation of new bonds and the modification of molecular structures.
Comparison with Similar Compounds
Similar Compounds
Methylamine (CH3NH2): A simple primary amine with one methyl group.
Dimethylamine [(CH3)2NH]: A secondary amine with two methyl groups.
Trimethylamine [(CH3)3N]: A tertiary amine with three methyl groups
Uniqueness
2-Isopropyl-4-methylpentan-1-amine is unique due to its specific structure, which includes both isopropyl and methyl substituents. This structural arrangement can influence its reactivity and interactions with other molecules, making it distinct from simpler amines.
Properties
Molecular Formula |
C9H21N |
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Molecular Weight |
143.27 g/mol |
IUPAC Name |
4-methyl-2-propan-2-ylpentan-1-amine |
InChI |
InChI=1S/C9H21N/c1-7(2)5-9(6-10)8(3)4/h7-9H,5-6,10H2,1-4H3 |
InChI Key |
WKQKAMAVXJSWGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CN)C(C)C |
Origin of Product |
United States |
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